![molecular formula C16H14N2OS B15007894 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B15007894.png)
2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone
Description
2-[(2-Phenylethyl)sulfanyl]-4(3H)-quinazolinone is a substituted quinazolinone derivative featuring a sulfanyl group at position 2 of the quinazolinone core, linked to a phenylethyl moiety. The quinazolinone scaffold is a bicyclic structure comprising fused benzene and pyrimidinone rings, with diverse biological activities attributed to its ability to mimic purine bases and interact with enzymatic targets .
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
WSQDOMDSOBOPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a quinazolinone core with a phenylethyl sulfanyl side chain, which is believed to enhance its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone exhibit significant antimicrobial properties. For example, compounds containing the quinazolone structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies involving similar compounds, the incorporation of specific substituents has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The antiviral potential of quinazolinone derivatives is noteworthy. A study on related compounds indicated that some derivatives could inhibit viral replication in cell cultures infected with herpes simplex virus and other viruses . The specific mechanisms of action often involve interference with viral entry or replication processes.
Anticancer Activity
Quinazolinones have been recognized for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds showed growth inhibitory concentrations (GI50) comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanisms often involve apoptosis induction and inhibition of cell proliferation.
Study on Antimicrobial Properties
In a study focused on synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, it was found that these compounds exhibited significant antibacterial activity. The study reported that modifications to the arylideneamino group enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Study on Antiviral Effects
Another investigation into a series of quinazoline derivatives revealed that certain compounds effectively inhibited the replication of several viruses, including the influenza virus and Coxsackie virus B4. This suggests that modifications to the quinazolinone structure can lead to potent antiviral agents .
Summary of Biological Activities
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Target Compound: Not directly reported, but 2-substituted quinazolinones like 6,8-disubstituted derivatives (e.g., 2-phenyl-3-benzothiazolyl) show significant COX-2 inhibition (IC₅₀: 1.2–3.8 µM) .
- Phenolic Derivatives: Exhibit radical scavenging (ABTS⁺ IC₅₀: 12–18 µM) superior to ascorbic acid (IC₅₀: 20 µM) .
Antimicrobial Activity
Antifungal Activity
Anticancer Activity
- Pyridyl-Phenoxy Derivatives: Inhibit A549 lung cancer cells (IC₅₀: 9–14 µM) via apoptosis induction .
- Radioiodinated Derivatives : Used in enzyme-mediated cancer imaging, with PLAP-mediated hydrolysis for targeted therapy .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives, such as 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone?
- Methodology : The synthesis typically involves cyclization, condensation, or substitution reactions. For example, 2-mercapto-3-phenethylquinazolin-4(3H)-one can react with 2-(2-chloroethyl)isoindole-1,3-dione in acetonitrile with anhydrous K₂CO₃, yielding the target compound in 89% after recrystallization . Other routes include cyclizing acetanthranil (2-methyl-3,1-benzoxazin-4-one) with aryl amines to form 3-aryl-2-methyl derivatives .
- Key Data :
Reaction Type | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Substitution | K₂CO₃, CH₃CN, reflux | 89% | |
Cyclization | Acetic acid, reflux | 70–85% |
Q. How is the molecular structure of 4(3H)-quinazolinone derivatives confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of 2-[(2-phenylethyl)sulfanyl] derivatives reveals planarity of the quinazolinone core (r.m.s. deviation: 0.057 Å) and intermolecular interactions like C–H···O and π–π stacking . Spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis are complementary .
Q. What biological activities are commonly screened for 4(3H)-quinazolinone derivatives?
- Methodology : Anticonvulsant, antimicrobial, and anti-inflammatory assays are standard. For anticonvulsant activity, maximal electroshock (MES) and subcutaneous metrazol (scMet) tests in rodents are used. Compound 6l (2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone) showed ED₅₀ = 25 mg/kg in MES tests . Antimicrobial activity is assessed via MIC (minimum inhibitory concentration) against bacterial/fungal strains .
Advanced Research Questions
Q. How do substituents at positions 2 and 3 of the quinazolinone core influence anticonvulsant activity?
- Structure-Activity Relationship (SAR) :
- Position 2 : Electron-withdrawing groups (e.g., pyridyl) enhance anticonvulsant potency. 2-[2-Oxo-2-(4-pyridyl)ethyl] derivatives (e.g., 6l) reduce MES-induced seizures with ED₅₀ = 25 mg/kg .
- Position 3 : Ortho-substituted aryl groups (e.g., o-tolyl, o-Cl-phenyl) lower neurotoxicity (HD₅₀ > 500 mg/kg) while maintaining efficacy .
- Data Table :
Compound | Substituent (Position 3) | ED₅₀ (MES, mg/kg) | Neurotoxicity (HD₅₀, mg/kg) |
---|---|---|---|
6l | o-Tolyl | 25 | >500 |
8i | o-Cl-Phenyl | 30 | >500 |
Q. What electrochemical properties are observed in ferrocene-conjugated 4(3H)-quinazolinones?
- Methodology : Cyclic voltammetry (CV) and density functional theory (DFT) studies reveal single one-electron oxidation events localized at the ferrocene unit. For 2-ferrocenyl-4(3H)-quinazolinone, oxidation occurs at E₁/₂ = 0.45 V (vs. Ag/AgCl), with DFT confirming redox-active ferrocene geometry .
Q. How do intermolecular interactions in crystalline 4(3H)-quinazolinone derivatives affect stability?
- Crystallographic Insights :
- C–H···O hydrogen bonds (e.g., C5–H5···O3, 2.46 Å) and π–π stacking (3.8 Å between quinazolinone and isoindole rings) stabilize the lattice .
- Disorder in solvent molecules (e.g., methanol hemisolvate) may complicate refinement (R factor = 0.062) .
Q. How can researchers resolve contradictions in biological activity data across quinazolinone derivatives?
- Approach :
Standardize assays : Use consistent models (e.g., MES vs. bicuculline-induced seizures) .
Control substituent effects : Compare analogs with single structural variations (e.g., 3-aryl vs. 3-alkyl groups) .
Validate mechanisms : For example, ferroptosis-inducing compounds (e.g., erastin analogs) require validation via VDAC modulation assays .
Q. What computational tools are used to predict the reactivity of 4(3H)-quinazolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.